molecular formula C24H31N3O3 B13736878 butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate CAS No. 20954-13-6

butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate

Cat. No.: B13736878
CAS No.: 20954-13-6
M. Wt: 409.5 g/mol
InChI Key: GEGOSYSUUBBOQB-UHFFFAOYSA-N
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Description

Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate is a heterocyclic compound featuring an indazole core substituted with a diethylaminoethoxy group at position 3 and a butyl benzoate moiety at position 2.

Properties

CAS No.

20954-13-6

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate

InChI

InChI=1S/C24H31N3O3/c1-4-7-17-30-24(28)19-12-14-20(15-13-19)27-22-11-9-8-10-21(22)23(25-27)29-18-16-26(5-2)6-3/h8-15H,4-7,16-18H2,1-3H3

InChI Key

GEGOSYSUUBBOQB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted analogs .

Scientific Research Applications

Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group may facilitate binding to these targets, while the indazole ring and benzoate ester contribute to the overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Modified Amino Substituents

Compound 1 : Butyl 4-[3-(2-piperidin-1-ylethoxy)indazol-1-yl]benzoate (CAS 507244-69-1 and 22577-66-8)

  • Core Structure : Indazole with butyl benzoate at position 3.
  • Substituent : Piperidine (6-membered saturated amine) replaces diethylamine in the ethoxy side chain.
  • Key Differences: Solubility: Piperidine’s cyclic structure may enhance lipophilicity compared to the linear diethylamino group. Bioactivity: Piperidine derivatives often exhibit stronger receptor binding due to conformational rigidity .

Compound 2: Amiodarone Hydrochloride (C25H29I2NO3•HCl, CAS 19774-82-4)

  • Core Structure : Benzofuran linked to a diiodophenyl ketone.
  • Substituent: Diethylaminoethoxy group at position 4 of the phenyl ring.
  • Key Differences :
    • Pharmacology : Amiodarone is a clinically used antiarrhythmic agent, whereas the target compound’s indazole core may target different pathways (e.g., kinase inhibition).
    • Molecular Weight : Amiodarone (681.77 g/mol) is significantly heavier due to iodine atoms and benzofuran .

Benzimidazole Derivatives with Aminoethoxy Chains

Compound 3: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

  • Core Structure : Benzimidazole instead of indazole.
  • Substituent: Hydroxyethyl-benzylamino group at position 4.
  • Key Differences :
    • Metabolic Stability : The benzimidazole core may confer resistance to oxidative metabolism compared to indazole.
    • Synthesis : Prepared via Schiff base formation with benzaldehyde, a method adaptable to the target compound’s synthesis .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Applications
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate Indazole Diethylaminoethoxy ~425 (estimated) Research (kinase inhibitors)
Butyl 4-[3-(2-piperidin-1-ylethoxy)indazol-1-yl]benzoate Indazole Piperidinylethoxy 507244-69-1 Preclinical studies
Amiodarone Hydrochloride Benzofuran Diethylaminoethoxy + diiodophenyl 681.77 Antiarrhythmic drug
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate Benzimidazole Hydroxyethyl-benzylamino ~430 (estimated) Synthetic intermediate

Research Findings and Implications

  • Diethylamino vs. Piperidine: The diethylamino group in the target compound likely improves aqueous solubility compared to piperidine analogs, making it more suitable for oral administration. However, piperidine’s rigidity could enhance target affinity in kinase inhibitors .
  • Indazole vs.
  • Therapeutic Potential: While amiodarone’s success highlights the diethylaminoethoxy group’s utility in cardiovascular drugs, the target compound’s indazole-benzoate framework may expand applications to oncology or inflammation .

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